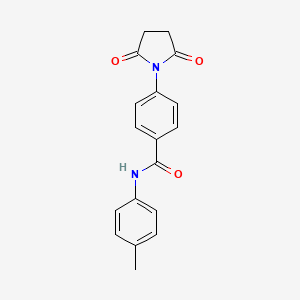
1-cyclohexyl-4-(2-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-(2-pyridinylmethyl)piperazine is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP, and it belongs to the class of piperazine derivatives. CPP has been found to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of CPP is not fully understood. However, it is believed that CPP acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, CPP has been shown to modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and glutamate, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that CPP can modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and glutamate. Additionally, CPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CPP has been extensively studied in animal models, which provides a wealth of data on its biological effects. However, CPP also has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, CPP has a relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for the study of CPP. One area of research is the development of novel CPP analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and its potential therapeutic applications in various neurological and psychiatric disorders. Finally, the development of new drug delivery systems for CPP may improve its efficacy and reduce its side effects in clinical settings.
Synthesis Methods
The synthesis of CPP involves the reaction of cyclohexylamine with 2-pyridinecarboxaldehyde, followed by the addition of piperazine. This reaction results in the formation of CPP as a white crystalline solid.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP has been found to exhibit antipsychotic effects, which make it a potential candidate for the treatment of schizophrenia. Additionally, CPP has been shown to have anxiolytic and antidepressant effects, which suggest that it may be useful in the treatment of anxiety and depression.
properties
IUPAC Name |
1-cyclohexyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-2-7-16(8-3-1)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h4-6,9,16H,1-3,7-8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYKUBXZCNSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5769419.png)
![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)
![[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)


![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)
![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)

